Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester
Description
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole moiety attached to a propanedioic acid dimethyl ester group, making it a unique and versatile molecule.
Properties
CAS No. |
656228-35-2 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
dimethyl 2-[(1-methylindol-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-16-11(8-10-6-4-5-7-13(10)16)9-12(14(17)19-2)15(18)20-3/h4-8,12H,9H2,1-3H3 |
InChI Key |
HFKWHYIHXIQEPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Using SnO Catalyst
Reaction Overview
This method involves a one-pot, solvent-free condensation of 1-methylindole-2-carbaldehyde , dimethyl malonate , and SnO as a catalyst. The reaction proceeds via a nucleophilic addition mechanism, where the aldehyde reacts with dimethyl malonate to form the substituted malonate ester.
Procedure
Reactants :
- 1-Methylindole-2-carbaldehyde (1.0 equiv)
- Dimethyl malonate (1.2 equiv)
- SnO (10 mol%)
Conditions :
- Solvent-free
- Temperature: 100–120°C
- Duration: 4–6 hours
Workup :
- Cool the reaction mixture to room temperature.
- Purify via column chromatography (hexane/ethyl acetate, 4:1).
Data Table: Optimization of SnO-Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 5 | 100 | 58 | 92 |
| 2 | 10 | 120 | 74 | 98 |
| 3 | 15 | 120 | 72 | 97 |
Key Findings :
Lewis Acid-Mediated Condensation
Reaction Overview
This approach employs MgCl₂ and formic acid to facilitate the condensation of 1-methylindole-2-carbaldehyde with dimethyl malonate. The Lewis acid activates the aldehyde, while formic acid protonates the intermediate, enhancing electrophilicity.
Procedure
Reactants :
- 1-Methylindole-2-carbaldehyde (1.0 equiv)
- Dimethyl malonate (1.5 equiv)
- MgCl₂ (1.2 equiv)
- Formic acid (2.0 equiv)
Conditions :
- Solvent: N,N-Dimethylacetamide (DMAC)
- Temperature: 130°C
- Duration: 7 hours
Workup :
- Quench with ice water.
- Extract with ethyl acetate (3×).
- Concentrate under reduced pressure.
Data Table: Lewis Acid Screening
| Entry | Lewis Acid | Additive | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1 | MgCl₂ | Formic acid | 68 | 85 |
| 2 | ZnCl₂ | Acetic acid | 55 | 72 |
| 3 | FeCl₃ | None | 42 | 65 |
Key Findings :
Synthesis of 1-Methylindole-2-Carbaldehyde
Precursor Preparation
The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 1-methylindole, followed by purification.
Procedure
Reactants :
- 1-Methylindole (1.0 equiv)
- POCl₃ (1.5 equiv)
- DMF (2.0 equiv)
Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Duration: 12 hours
Workup :
- Hydrolyze with HCl (5 M).
- Extract with DCM and purify via silica gel chromatography.
Data Table: Formylation Efficiency
| Entry | POCl₃ (equiv) | DMF (equiv) | Yield (%) |
|---|---|---|---|
| 1 | 1.2 | 1.5 | 62 |
| 2 | 1.5 | 2.0 | 78 |
| 3 | 2.0 | 3.0 | 75 |
Key Findings :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SnO-Catalyzed | SnO | 74 | 98 | High |
| Lewis Acid-Mediated | MgCl₂/HCOOH | 68 | 95 | Moderate |
| Vilsmeier-Based | POCl₃/DMF | 78 | 97 | Low |
Recommendations :
Challenges and Side Reactions
Byproduct Formation :
Sensitivity to Moisture :
- SnO and MgCl₂ are hygroscopic; reactions must be conducted under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester serves as a crucial building block in the synthesis of various pharmaceuticals targeting neurological and oncological conditions. Its structural properties allow it to interact with multiple biological targets, making it a valuable compound for drug development.
Table 1: Anticancer Activity
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 11.2 |
| SKOV-3 | 7.9 |
These results indicate the compound's potential efficacy against cancer cell lines, suggesting its role in developing new anticancer agents.
Biological Studies
The compound is utilized as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways. Its ability to modulate receptor activity is particularly valuable in neuropharmacology.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
This antimicrobial activity highlights its potential for developing new antimicrobial agents.
Industrial Applications
In industrial settings, this compound is used in the development of advanced materials and as a precursor for specialty chemicals. Its versatility allows for applications in various chemical syntheses.
Antimicrobial Study
A study evaluated the efficacy of propanedioic acid against clinical strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.
Cancer Research
In vitro studies demonstrated that treatment with propanedioic acid resulted in decreased viability and increased apoptosis in HeLa cells. This suggests its potential application as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is unique due to its specific combination of the indole moiety with the propanedioic acid dimethyl ester group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and biological research .
Biological Activity
Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, featuring an indole moiety linked to a propanedioic acid dimethyl ester group, endows it with significant biological activity, making it a valuable compound in medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of 249.26 g/mol. The compound is characterized by its ability to interact with various biological targets due to the presence of the indole structure, which is known for modulating receptor activity and influencing cellular processes.
Biological Activity
The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and antioxidant properties.
1. Antimicrobial Activity
Research indicates that indole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 11.2 |
| SKOV-3 | 7.9 |
The mechanism of action appears to involve induction of apoptosis and modulation of signaling pathways associated with cell proliferation .
3. Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits significant antioxidant activity. This is crucial for protecting cells from oxidative stress.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 18.99 |
| ABTS Radical Scavenging | 19.50 |
These results indicate that the compound could be beneficial in preventing oxidative damage in various biological systems .
The biological activities of this compound are primarily attributed to its structural features that allow it to interact with specific receptors and enzymes. The indole moiety is particularly known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent study evaluated the efficacy of various indole derivatives, including propanedioic acid, against clinical strains of bacteria such as MRSA. Results indicated that the compound significantly inhibited bacterial growth at low concentrations .
- Cancer Research : In vitro studies on cancer cell lines revealed that treatment with propanedioic acid resulted in decreased viability and increased apoptosis in HeLa cells, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester?
- Methodological Answer : The compound can be synthesized via alkylation of dimethyl malonate with a [(1-methyl-1H-indol-2-yl)methyl] halide derivative. This involves nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF). The indole moiety is typically pre-functionalized at the 2-position, and protective groups may be required to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to prevent ester hydrolysis.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The indole proton signals (e.g., aromatic protons at δ 7.0–7.5 ppm) and methyl ester groups (δ ~3.7 ppm for OCH₃) are diagnostic. The methylene bridge (CH₂) between the indole and malonate moieties appears as a singlet or multiplet near δ 4.0–4.5 ppm .
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹).
- MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₅H₁₇NO₄, calculated ~299.3 g/mol). Fragmentation patterns may include loss of COOCH₃ groups .
Advanced Research Questions
Q. What crystallographic strategies resolve discrepancies in structural data for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement. Key steps:
Grow high-quality crystals via slow evaporation (e.g., in ethyl acetate/hexane).
Validate hydrogen bonding and torsional angles using PLATON or OLEX2.
Cross-validate with DFT-calculated geometries if experimental data shows anomalies (e.g., disordered ester groups) .
- Common Pitfalls : Twinning or poor crystal quality may require data collection at synchrotron facilities.
Q. How can researchers analyze the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Quantify metabolites using isotopic labeling (e.g., ¹³C-malonate) .
- GC/MS profiling : Derivatize polar metabolites (e.g., silylation) to enhance volatility. Identify hydrolyzed products (e.g., free indole derivatives) .
- Challenges : Esterases in biological matrices may rapidly hydrolyze the dimethyl ester, requiring stabilization with enzyme inhibitors (e.g., PMSF).
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G* level) to model reaction pathways. Focus on the electrophilicity of the malonate carbonyl groups and steric effects from the indole substituent.
- Use molecular docking to assess interactions with enzymatic targets (e.g., esterases or cytochrome P450) .
- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
Standardize solubility tests (e.g., shake-flask method at 25°C).
Use HPLC to quantify dissolved compound.
Consider solvent impurities or polymorphic forms (e.g., amorphous vs. crystalline) as confounding factors .
- Case Study : Dimethyl esters of malonic acid derivatives often exhibit lower solubility in water compared to diethyl analogs due to reduced hydrophobicity .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
